molecular formula C20H19N3O3 B5604788 N-[(3S*,4R*)-4-hydroxytetrahydro-3-furanyl]-N-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

N-[(3S*,4R*)-4-hydroxytetrahydro-3-furanyl]-N-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B5604788
M. Wt: 349.4 g/mol
InChI Key: LKYDCWVTWABLTM-OALUTQOASA-N
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Description

Synthesis Analysis

The synthesis of similar quinoline and pyrrolidine derivatives, such as those outlined by Kumar et al. (2003), involves stereoselective approaches that can be adapted for the target compound. These methods are crucial for achieving the desired stereochemistry essential for the compound's biological activity or material properties (Kumar, J. Reddy, & B. Rao, 2003).

Molecular Structure Analysis

The molecular structure, including polymorphic forms of related compounds, significantly impacts their physical and chemical properties. Shishkina et al. (2018) have shown that different polymorphic forms can exhibit distinct packing and interaction energies, which can be relevant for the solubility, stability, and reactivity of the target compound (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

Chemical Reactions and Properties

Quinoline compounds, including those with specific functional groups, undergo various chemical reactions that define their chemical behavior. For example, the work by El’chaninov & Aleksandrov (2017) on the synthesis and reactions of N-(quinolin-6-yl)furan-2-carbothioamide, including electrophilic and nucleophilic substitutions, provides insight into potential reactivity pathways for the target compound (El’chaninov & Aleksandrov, 2017).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application. Dasari & Srikrishnan (2002) have explored the crystal structure and conformation of Linomide, a quinoline derivative, which provides valuable data for understanding the physical characteristics of similar compounds (Dasari & Srikrishnan, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the application of quinoline derivatives. The study by Degorce et al. (2016) on novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors highlights the importance of understanding the chemical behavior of these compounds for developing pharmaceutical agents (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).

properties

IUPAC Name

N-[(3S,4R)-4-hydroxyoxolan-3-yl]-N-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-23(18-11-26-12-19(18)24)20(25)15-10-17(13-6-8-21-9-7-13)22-16-5-3-2-4-14(15)16/h2-10,18-19,24H,11-12H2,1H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYDCWVTWABLTM-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1COC[C@@H]1O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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